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Compound of Interest

Compound Name: 3-Phenoxybenzyl alcohol

cat. No.: B108095

An In-depth Technical Guide to the Spectral Analysis of 3-Phenoxybenzyl Alcohol

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 3-
phenoxybenzyl alcohol (CAS No: 13826-35-2), a key intermediate in the synthesis of various
pyrethroid insecticides and a metabolite of permethrin.[1] This document is intended for
researchers, scientists, and professionals in drug development and chemical synthesis. It
details the interpretation of Infrared (IR), Nuclear Magnetic Resonance (*H NMR and 3C NMR),
and Mass Spectrometry (MS) data. Methodologies for data acquisition are outlined, and all
quantitative data are summarized in structured tables for clarity and comparative analysis.

Molecular Structure

3-Phenoxybenzyl alcohol, with the chemical formula C13H1202, is composed of a benzyl
alcohol core substituted with a phenoxy group at the meta (3-position) of the benzene ring.[2]
Understanding this structure is fundamental to interpreting its spectral data, as each functional
group and unique atomic environment will produce a characteristic signal.

IUPAC Name: (3-phenoxyphenyl)methanol[1] Molecular Weight: 200.23 g/mol [2] Chemical
Structure:

Experimental Protocols and Methodology

The acquisition of high-quality spectral data is contingent on meticulous sample preparation
and appropriate instrumental parameters. The following sections describe generalized
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protocols for the techniques discussed.

Infrared (IR) Spectroscopy

The IR spectrum is typically acquired to identify the functional groups present in the molecule.

o Sample Preparation: For a liquid sample like 3-phenoxybenzyl alcohol, the simplest
method involves placing a single drop of the neat liquid between two polished sodium
chloride (NaCl) or potassium bromide (KBr) plates.[3] These salt plates are transparent to IR
radiation.[3] The sample spreads to form a thin film suitable for analysis.[3] For solid
samples, a common technique is to grind approximately 1-2 mg of the sample with 100-200
mg of dry KBr powder and compress the mixture into a transparent pellet.[4][5]

¢ Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used. A background
spectrum of the empty sample holder (or pure KBr pellet) is recorded first.[5] Subsequently,
the sample spectrum is recorded. The instrument ratios the sample spectrum against the
background to generate the final absorbance or transmittance spectrum, which corrects for
atmospheric and instrumental interferences.[4][5] The typical scanning range is 4000-400
cm~L,

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

o Sample Preparation: A sample of 5-20 mg for *H NMR or 20-50 mg for 3C NMR is accurately
weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent.[6] Chloroform-d
(CDCIs) is a common solvent for nonpolar organic compounds like 3-phenoxybenzyl
alcohol.[1][6][7] The solution is transferred to a 5 mm NMR tube, ensuring the liquid level is
between 4.0 and 5.0 cm.[6] The tube is capped and wiped clean before insertion into the
spectrometer.[6]

e Instrumentation and Data Acquisition: The spectrum is recorded on an NMR spectrometer,
for instance, at a frequency of 400 MHz for *H NMR.[1][7] The experimental process
involves:
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o Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the
magnetic field.[6]

o Shimming: The magnetic field homogeneity is optimized to achieve high resolution and
sharp peaks.[6]

o Tuning: The probe is tuned to the specific nucleus being observed (e.g., *H or 13C).[6]

o Acquisition: A standard pulse sequence is used to acquire the Free Induction Decay (FID),
which is then Fourier-transformed to yield the NMR spectrum. Chemical shifts are typically
referenced internally to the residual solvent peak or an internal standard like
Tetramethylsilane (TMS).[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition and
to deduce structural information from fragmentation patterns.

o Sample Introduction and lonization: For a volatile compound, Gas Chromatography-Mass
Spectrometry (GC-MS) is a common method. The sample is injected into a gas
chromatograph, where it is vaporized and separated from impurities. The separated
compound then enters the mass spectrometer's ion source. Electron lonization (El) is a
standard ionization technique where high-energy electrons bombard the molecule, causing it
to ionize and fragment.[7]

e Mass Analysis: The resulting ions (the molecular ion and various fragments) are separated
based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-
of-flight (TOF) analyzer.

o Detection: An electron multiplier or similar detector records the abundance of each ion,
generating a mass spectrum which is a plot of relative intensity versus m/z.

Spectral Data Presentation and Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of
3-phenoxybenzyl alcohol.
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Workflow for Spectral Analysis of 3-Phenoxybenzyl Alcohol

Sample Preparation

IR: Neat Liquid Film NMR: Dissolve in CDCI3 MS: Dilution for GC-MS
or KBr Pellet

Data Acquisition

(FTIR Spectromete) (400 MHz NMR SpectrometeD (GC—MS with EI Source)

Raw Spectral Data

IR Spectrum 1H & 13C NMR Spectra @

Data Analysis & Interpretation

Identify Functional Groups: Assign Signals: Analyze Fra!memS'
- O-H Stretch - Chemical Shifts - Molecular lon (M+j
- C-O Stretch - Coupling Patterns - Key Fragment lons
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Structure Elucidation &
Confirmation

Click to download full resolution via product page

Caption: Logical workflow for the spectral analysis of 3-phenoxybenzyl alcohol.

Infrared (IR) Spectroscopy Data

The IR spectrum is instrumental in identifying the key functional groups. The prominent
absorption bands for 3-phenoxybenzyl alcohol are interpreted below.

Table 1: Summary of IR Spectral Data
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Functional Group

Wavenumber (cm~12) Intensity .

Assignment
~3350 Strong, Broad O-H stretch (alcohol)
3100-3000 Medium Aromatic C-H stretch
2950-2850 Medium Aliphatic C-H stretch (-CHz2-)
~1600-1450 Medium-Strong Aromatic C=C ring stretch
~1240 Strong Aryl-O-C stretch (ether)
~1050 Strong C-O stretch (primary alcohol)

o O-H Stretch: A strong and characteristically broad absorption band around 3350 cm™1
confirms the presence of the hydroxyl (-OH) group, with the broadening due to
intermolecular hydrogen bonding.

e C-H Stretches: Absorptions just above 3000 cm~! are typical for aromatic C-H stretching,
while those just below 3000 cm~! correspond to the aliphatic C-H stretches of the methylene
(-CH2) group.

e Aromatic C=C Stretches: A series of bands in the 1600-1450 cm~1* region are indicative of
the carbon-carbon double bond vibrations within the two aromatic rings.

e C-O Stretches: The spectrum shows two distinct C-O stretching vibrations. A strong band
around 1240 cm~1 is assigned to the aryl ether linkage (Ar-O-CHz), and another strong band
around 1050 cm~1 is characteristic of the primary alcohol C-O bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR data provides an unambiguous map of the molecule's structure.

The *H NMR spectrum, recorded at 400 MHz in CDCls, displays signals corresponding to the
aromatic protons, the benzylic methylene protons, and the alcohol proton.[1][7]

Table 2: Summary of H NMR Spectral Data
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
) Aromatic Protons (Ar-
~7.35-6.85 Multiplet 9H
H)
_ Methylene Protons (-
4.69 Singlet 2H
CH20H)
~2.5 (variable) Broad Singlet 1H Hydroxyl Proton (-OH)

o Aromatic Region (6 7.35-6.85 ppm): The nine protons on the two aromatic rings produce a
complex multiplet pattern in this region.[1][7] The protons of the phenoxy ring and the benzyl
alcohol ring overlap, making individual assignment challenging without advanced 2D NMR
techniques.

o Methylene Signal (& 4.69 ppm): The two protons of the methylene group (-CH20H) are
chemically equivalent and appear as a sharp singlet.[7] Their chemical shift is downfield due
to the deshielding effect of the adjacent aromatic ring and the oxygen atom.

o Hydroxyl Proton (& ~2.5 ppm): The alcohol proton signal is typically a broad singlet. Its
chemical shift is variable and depends on concentration, temperature, and solvent, as it
readily exchanges with trace amounts of water.

The 13C NMR spectrum provides information on the 13 unique carbon atoms in the molecule.

Table 3: Summary of 13C NMR Spectral Data
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Chemical Shift (6, ppm) Assighment
157.5 C-O (phenoxy ring)
157.1 C-O (benzyl ring)
143.0 C-CH20H (benzyl ring)
129.7 Aromatic CH

123.3 Aromatic CH

121.6 Aromatic CH

119.0 Aromatic CH

117.8 Aromatic CH

1171 Aromatic CH

64.6 -CH20H

Note: The assignments of the individual aromatic carbons are based on typical chemical shift
values and may require more detailed analysis for definitive confirmation. The data presented
is a selection of reported shifts.[1]

e Quaternary Carbons (6 157.5, 157.1, 143.0 ppm): Three signals are observed for the non-
protonated carbons. The two signals at & 157.5 and 157.1 ppm correspond to the carbons
directly bonded to the ether oxygen.[1] The signal at d 143.0 ppm is assigned to the carbon
of the benzyl ring attached to the methylene group.[1]

e Aromatic CH Carbons (6 117-130 ppm): The nine protonated aromatic carbons resonate in
this region, with several distinct signals observed.[1]

 Aliphatic Carbon (d 64.6 ppm): The signal at & 64.6 ppm is characteristic of the methylene
carbon (-CH20H), shifted downfield by the attached oxygen atom.[1]

Mass Spectrometry (MS) Data

The mass spectrum reveals the molecular weight and key fragmentation pathways under
electron ionization.
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Table 4: Summary of Mass Spectrometry Data

m/z Relative Intensity Proposed Fragment
200 High [M]*" (Molecular lon)
199 Moderate [M-H]*

181 Low [M-H-H20]*

107 Moderate [CeHsOCHz]*

93 High [CeHsO]*

77 High [CeHs]*

Molecular lon (m/z 200): A strong peak at m/z 200 corresponds to the molecular ion
[C13H1202]*", confirming the molecular weight of the compound.[7]

[M-H]* (m/z 199): Loss of a hydrogen radical from the molecular ion results in the peak at
m/z 199.[7]

Loss of Water (m/z 182, not prominent): Alcohols often lose a molecule of water (18 Da), but
this may not always be a major fragmentation pathway.[9]

Benzylic Cleavage: Cleavage of the C-C bond between the benzyl ring and the methylene
group is not favored. However, cleavage leading to fragments like the phenoxymethyl cation
([CeHsOCHz]*) at m/z 107 is possible.

Ether Cleavage: The most significant fragmentation pathways involve the cleavage of the
ether bond.

o [CeHsO]* (m/z 93): Cleavage of the bond between the ether oxygen and the benzyl ring
can generate the phenoxy cation.

o [CeHs]* (m/z 77): Subsequent loss of a carbon monoxide (CO) molecule from the phenoxy
cation results in the highly stable phenyl cation at m/z 77.[7] This is often a very prominent
peak in the spectrum of phenyl ethers.
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Conclusion

The collective analysis of IR, *H NMR, 13C NMR, and Mass Spectrometry data provides a
definitive structural confirmation of 3-phenoxybenzyl alcohol. IR spectroscopy identifies the
essential alcohol and ether functional groups. NMR spectroscopy elucidates the precise
arrangement of hydrogen and carbon atoms, distinguishing between the aromatic and aliphatic
components. Finally, mass spectrometry confirms the molecular weight and reveals
characteristic fragmentation patterns consistent with the proposed structure. This
comprehensive spectral dataset serves as a crucial reference for quality control, reaction
monitoring, and metabolite identification in relevant scientific and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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